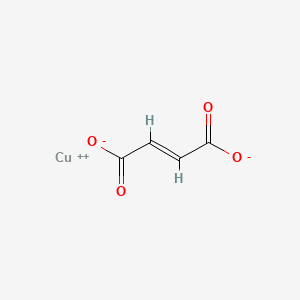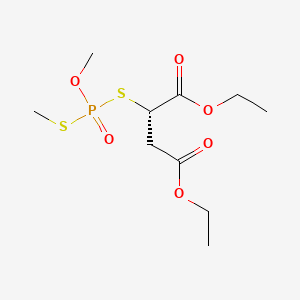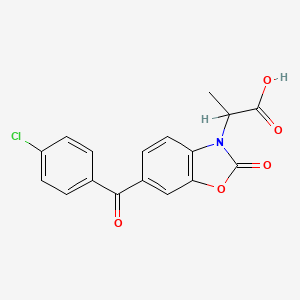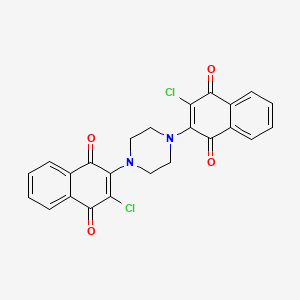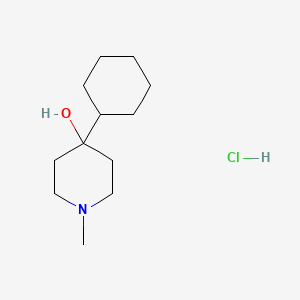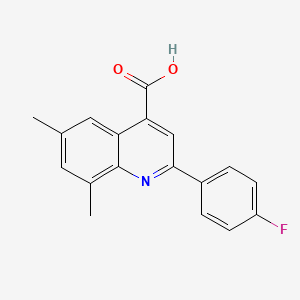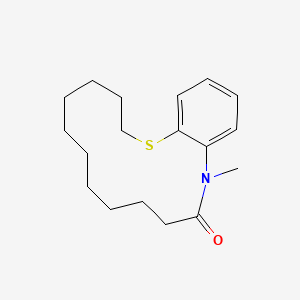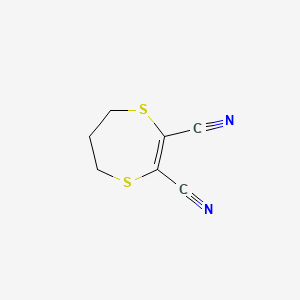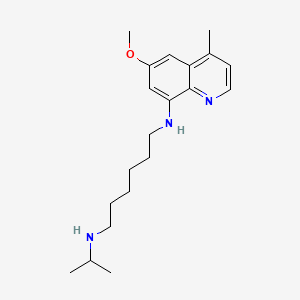
N-(Dichloroacetyl)-S,S-diethylsulfilimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 304623 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its ability to interact with various biological systems, making it a valuable tool in both basic and applied research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 304623 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as:
Initial Reactant Preparation: The starting materials are prepared and purified.
Reaction Setup: The reactants are combined in a reaction vessel under controlled conditions, such as temperature and pressure.
Catalysis: Catalysts may be used to accelerate the reaction and improve yield.
Purification: The product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of NSC 304623 is scaled up to meet demand. This involves optimizing the synthetic routes to maximize efficiency and minimize costs. Industrial production methods may include:
Batch Processing: Producing the compound in large batches.
Continuous Flow Processing: Using continuous flow reactors to produce the compound more efficiently.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
NSC 304623 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert NSC 304623 into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving NSC 304623 typically require specific reagents and conditions, such as:
Oxidizing Agents: For oxidation reactions, common oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Reducing Agents: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Solvents: Solvents such as ethanol, methanol, or dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with different chemical properties.
Substitution Products: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
NSC 304623 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in studies of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of NSC 304623 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.
Enzyme Inhibition: NSC 304623 can inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may modulate signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
NSC 304623 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 123456: Another compound with similar chemical properties but different biological activities.
NSC 789012: A compound with a similar structure but distinct applications in research.
The uniqueness of NSC 304623 lies in its specific interactions with biological systems and its versatility in various research applications.
Properties
CAS No. |
10403-82-4 |
|---|---|
Molecular Formula |
C6H11Cl2NOS |
Molecular Weight |
216.13 g/mol |
IUPAC Name |
2,2-dichloro-N-(diethyl-λ4-sulfanylidene)acetamide |
InChI |
InChI=1S/C6H11Cl2NOS/c1-3-11(4-2)9-6(10)5(7)8/h5H,3-4H2,1-2H3 |
InChI Key |
OVDCYTIKRBNRHM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=NC(=O)C(Cl)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


